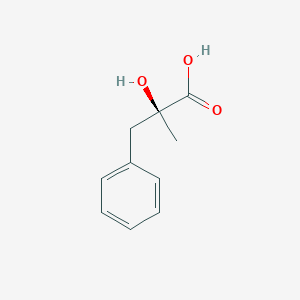
(2S)-2-ヒドロキシ-2-メチル-3-フェニルプロパン酸
説明
(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, also known as mandelic acid, is an aromatic alpha hydroxy acid with the molecular formula C9H10O3. It is a chiral molecule with two enantiomers, ®-mandelic acid and (S)-mandelic acid. This compound is widely used in the pharmaceutical and cosmetic industries due to its antibacterial properties and its ability to promote skin exfoliation.
科学的研究の応用
Mandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent in the synthesis of enantiomerically pure compounds. Its derivatives are also used in various organic synthesis reactions.
Biology: Mandelic acid is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is used in the treatment of urinary tract infections due to its antibacterial properties. Mandelic acid is also used in chemical peels and skin care products to promote exfoliation and improve skin texture.
Industry: Mandelic acid is used in the production of pharmaceuticals, cosmetics, and as an intermediate in the synthesis of other chemicals.
作用機序
Target of Action
(2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid, also known as Benzenepropanoic acid, alpha-hydroxy-alpha-methyl-, (alphaS)-, primarily targets hydroxyacid oxidase 1 (HAO1) and (S)-mandelate dehydrogenase . HAO1 is involved in the metabolism of glycolate and other hydroxy acids, while (S)-mandelate dehydrogenase is an enzyme found in certain bacteria that catalyzes the oxidation of mandelate to phenylglyoxylate .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes. For HAO1, it acts as a substrate, leading to the oxidation of the hydroxy group to a keto group. This interaction results in the production of hydrogen peroxide and the corresponding keto acid . In the case of (S)-mandelate dehydrogenase, the compound undergoes dehydrogenation, resulting in the formation of phenylglyoxylate .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the glyoxylate and dicarboxylate metabolism pathway . The oxidation of (2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid by HAO1 leads to the formation of glyoxylate, which can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle . This can influence energy production and other metabolic processes.
Pharmacokinetics
The pharmacokinetics of (2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, and metabolized primarily in the liver. It is then excreted via the kidneys . The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment.
Result of Action
At the molecular level, the action of (2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid results in the production of reactive oxygen species (ROS) such as hydrogen peroxide, which can have various cellular effects. These effects include oxidative stress, modulation of signaling pathways, and potential cytotoxicity . The compound’s action can also lead to changes in metabolic fluxes within the affected pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the efficacy and stability of (2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid. For instance, acidic or basic conditions can affect the ionization state of the compound, altering its solubility and interaction with target enzymes . Additionally, temperature fluctuations can impact the compound’s stability and the rate of enzymatic reactions.
準備方法
Synthetic Routes and Reaction Conditions
Mandelic acid can be synthesized through several methods. One common method involves the hydrolysis of mandelonitrile, which is obtained by the reaction of benzaldehyde with hydrogen cyanide. The hydrolysis can be carried out using either acidic or basic conditions. In acidic conditions, hydrochloric acid is typically used, while sodium hydroxide is used in basic conditions.
Another method involves the oxidation of phenylglycine using potassium permanganate or hydrogen peroxide. This method is less commonly used due to the harsh reaction conditions and lower yields.
Industrial Production Methods
In industrial settings, mandelic acid is often produced through the hydrolysis of mandelonitrile. This method is preferred due to its higher yield and the availability of raw materials. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure maximum efficiency and safety.
化学反応の分析
Types of Reactions
Mandelic acid undergoes various chemical reactions, including:
Oxidation: Mandelic acid can be oxidized to benzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of mandelic acid can yield phenylglycolic acid. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Esterification: Mandelic acid can react with alcohols in the presence of an acid catalyst to form esters. For example, reacting mandelic acid with methanol in the presence of sulfuric acid yields methyl mandelate.
Substitution: Mandelic acid can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For instance, reacting mandelic acid with thionyl chloride can produce mandeloyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Esterification: Alcohols (e.g., methanol), sulfuric acid
Substitution: Thionyl chloride
Major Products Formed
Oxidation: Benzoic acid
Reduction: Phenylglycolic acid
Esterification: Methyl mandelate
Substitution: Mandeloyl chloride
類似化合物との比較
Mandelic acid is unique among alpha hydroxy acids due to its larger molecular size, which allows for slower penetration into the skin and reduces the risk of irritation. Similar compounds include:
Glycolic acid: A smaller alpha hydroxy acid with a higher penetration rate, often used in chemical peels.
Lactic acid: Another alpha hydroxy acid with moisturizing properties, commonly used in skin care products.
Citric acid: An alpha hydroxy acid with antioxidant properties, used in both skin care and food preservation.
Mandelic acid’s antibacterial properties and its gentle exfoliating action make it particularly suitable for sensitive skin and for treating acne.
特性
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIBMVNOBCIJNU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426959 | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164333-77-1 | |
| Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)
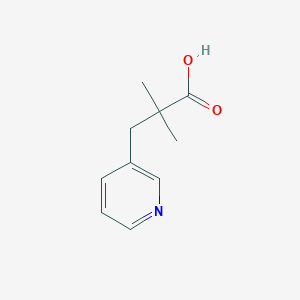
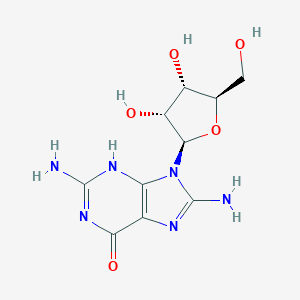


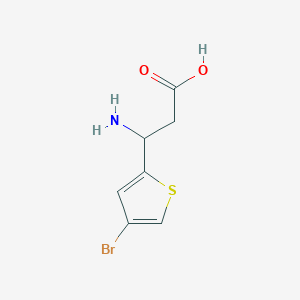

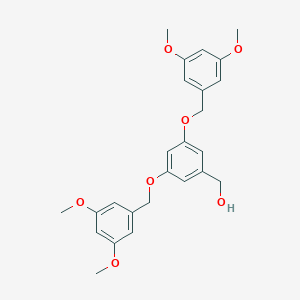
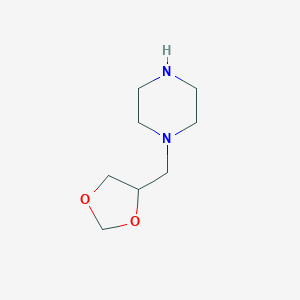
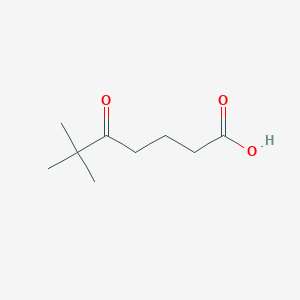
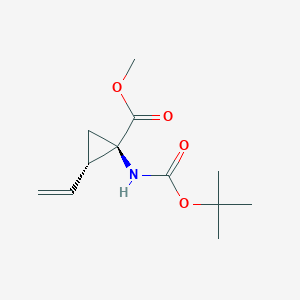
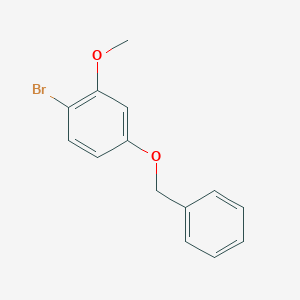
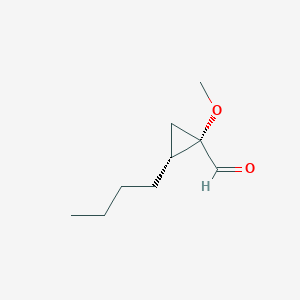
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
